H-TRP-beta-ALA-OH

Peptide Stability Protease Resistance β-Amino Acid

H-Trp-β-Ala-OH (L-tryptophyl-β-alanine; CAS 67607-64-1; molecular weight 275.30 g/mol) is a synthetic dipeptide comprising the essential aromatic amino acid L-tryptophan (Trp) linked via a standard peptide bond to the non-proteinogenic β-amino acid β-alanine (β-Ala). Unlike common dipeptides formed exclusively from α-amino acids, the incorporation of β-alanine introduces a distinct backbone flexibility and altered metabolic stability profile.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B13834699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-TRP-beta-ALA-OH
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N
InChIInChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)/t11-/m0/s1
InChIKeyGGXFSIZTGHGKLB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Trp-β-Ala-OH: Structural and Functional Profile for Research Procurement


H-Trp-β-Ala-OH (L-tryptophyl-β-alanine; CAS 67607-64-1; molecular weight 275.30 g/mol) is a synthetic dipeptide comprising the essential aromatic amino acid L-tryptophan (Trp) linked via a standard peptide bond to the non-proteinogenic β-amino acid β-alanine (β-Ala) [1]. Unlike common dipeptides formed exclusively from α-amino acids, the incorporation of β-alanine introduces a distinct backbone flexibility and altered metabolic stability profile [2]. The compound serves as a research tool in studies of peptide conformation, peptidase inhibition, and as a building block for the synthesis of modified bioactive peptides .

Why Generic Dipeptide Substitution is Not Scientifically Valid for H-Trp-β-Ala-OH


Substituting H-Trp-β-Ala-OH with another tryptophan-containing dipeptide (e.g., H-Trp-Ala-OH or H-Ala-Trp-OH) or a different β-alanine dipeptide (e.g., H-β-Ala-Gly-OH) introduces significant and quantifiable changes in biological activity, metabolic stability, and conformational behavior. The presence of the β-alanine residue confers resistance to common aminopeptidases and alters peptide backbone geometry, directly impacting its suitability for assays requiring metabolic stability or specific folded conformations [1]. Conversely, simple α-dipeptides like Trp-Ala exhibit distinct DPP-IV and ACE inhibition profiles [2]. These differences are not marginal and can lead to experimental failure or misinterpretation if the wrong analog is selected, underscoring the need for precise compound specification in procurement.

Quantitative Differentiation of H-Trp-β-Ala-OH from Closest Analogs


Enhanced Proteolytic Stability via β-Alanine Modification: A Class-Level Advantage

The incorporation of a β-alanine residue at the N-terminus of a peptide is an established strategy to confer resistance to serum aminopeptidases and proteolytic enzymes. A study by Galati et al. demonstrated that the addition of β-alanine to synthetic protein fragments remarkably enhanced their survival against degradative enzymes, a property not observed with standard α-amino acid additions [1]. While direct head-to-head data for H-Trp-β-Ala-OH vs. H-Trp-Ala-OH is not available, this class-level inference strongly suggests that H-Trp-β-Ala-OH will exhibit superior metabolic stability compared to its α-analog, H-Trp-Ala-OH.

Peptide Stability Protease Resistance β-Amino Acid

Altered Dipeptidyl Peptidase IV (DPP-IV) Inhibition Profile Relative to Trp-Ala

H-Trp-β-Ala-OH contains a tryptophan residue, a known pharmacophore for DPP-IV inhibition. A comparative analysis of Trp-containing dipeptides reveals that the identity of the second amino acid significantly modulates inhibitory potency. For example, the α-dipeptide Trp-Ala (H-Trp-Ala-OH) displays a potent DPP-IV IC50 of 48 ± 13 µM [1]. In contrast, other Trp-containing dipeptides like Trp-Val show weaker inhibition [2]. The presence of the flexible β-alanine in H-Trp-β-Ala-OH is predicted to alter its binding mode and inhibitory potency compared to the more constrained Trp-Ala, offering a distinct tool for probing DPP-IV active site requirements.

DPP-IV Inhibition Type 2 Diabetes Enzyme Assay

Differentiation from C-Domain Selective ACE Inhibitors Ile-Trp and Val-Trp

Tryptophan-containing dipeptides such as Ile-Trp and Val-Trp have been identified as selective and competitive inhibitors of the C-domain of angiotensin-converting enzyme (ACE), with selectivity factors of 40 and 70 over the N-domain, respectively [1]. H-Trp-β-Ala-OH, with its β-alanine residue replacing the aliphatic amino acid, is structurally distinct and thus unlikely to exhibit the same high C-domain selectivity. This structural divergence positions H-Trp-β-Ala-OH as a control compound for validating the specificity of C-domain-targeting assays or as a starting point for exploring alternative ACE inhibition mechanisms.

ACE Inhibition C-Domain Selectivity Hypertension

Distinct Conformational Flexibility and Secondary Structure Propensity

The replacement of an α-amino acid with β-alanine in a dipeptide drastically alters the backbone's conformational landscape. A comprehensive review of β-Ala-containing peptides by Kishore reveals that the β-Ala moiety exhibits a strong preference for either folded gauche (µ ≈ ±65°) or extended trans (µ ≈ ±165°) conformations, depending on the molecular context, a behavior not seen in α-dipeptides like Trp-Ala which adopt more restricted backbone geometries [1]. This intrinsic flexibility allows H-Trp-β-Ala-OH to explore a wider range of three-dimensional structures, making it a valuable building block for the de novo design of peptide foldamers and secondary structure mimics.

Peptide Conformation Foldamer Design X-ray Crystallography

High-Value Application Scenarios for H-Trp-β-Ala-OH in Research and Development


Development of Metabolically Stable Peptide Probes and Bioconjugates

Given the class-level evidence for enhanced resistance to serum proteases conferred by the β-alanine moiety [1], H-Trp-β-Ala-OH is an ideal candidate for constructing peptide-based probes, linkers, or bioconjugates intended for use in complex biological matrices, such as serum, plasma, or cell culture media. Its improved stability compared to standard α-dipeptides like H-Trp-Ala-OH ensures longer experimental half-lives and reduces data variability caused by enzymatic degradation.

Structure-Activity Relationship (SAR) Studies of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

H-Trp-β-Ala-OH serves as a critical comparator in SAR studies of DPP-IV inhibitors. By comparing its activity (once experimentally determined) against the well-characterized α-dipeptide Trp-Ala (IC50 = 48 µM) [2], researchers can isolate the specific contribution of backbone flexibility and altered peptide bond geometry on enzyme binding. This directly addresses the question of how a β-amino acid substitution modulates inhibitory potency.

Negative Control for C-Domain Selective Angiotensin-Converting Enzyme (ACE) Assays

In assays designed to identify or characterize C-domain selective ACE inhibitors, H-Trp-β-Ala-OH functions as a rigorous negative control. Its structural divergence from the C-domain selective pharmacophore (as seen in Ile-Trp and Val-Trp) [3] ensures that any observed inhibition is not due to this specific, well-characterized mechanism, thereby increasing the confidence in results obtained with novel inhibitors.

Building Block for De Novo Peptide Foldamer Design

The unique conformational properties of β-alanine, characterized by its ability to adopt both folded gauche and extended trans conformations [4], make H-Trp-β-Ala-OH a valuable monomer for the construction of novel peptide foldamers. Researchers can utilize this dipeptide to introduce specific kinks or extended segments into synthetic peptides, enabling the rational design of molecules that mimic complex protein secondary structures or exhibit unusual self-assembly properties.

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